N-cyclohexyl-4,5-dimethylthiophene-2-carboxamide
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Overview
Description
N-cyclohexyl-4,5-dimethylthiophene-2-carboxamide is an organic compound with the molecular formula C13H19NOS. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a cyclohexyl group attached to the nitrogen atom of the carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4,5-dimethylthiophene-2-carboxamide typically involves the reaction of 4,5-dimethylthiophene-2-carboxylic acid with cyclohexylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with cyclohexylamine to yield the desired carboxamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4,5-dimethylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, particularly at the 2 and 5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as bromine or chlorinating agents are employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-cyclohexyl-4,5-dimethylthiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of N-cyclohexyl-4,5-dimethylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide
- N-cyclohexyl-4,5-dimethylthiophene-2-sulfonamide
- N-cyclohexyl-4,5-dimethylthiophene-2-thiol
Uniqueness
N-cyclohexyl-4,5-dimethylthiophene-2-carboxamide is unique due to its specific substitution pattern on the thiophene ring and the presence of the cyclohexyl group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H19NOS |
---|---|
Molecular Weight |
237.36 g/mol |
IUPAC Name |
N-cyclohexyl-4,5-dimethylthiophene-2-carboxamide |
InChI |
InChI=1S/C13H19NOS/c1-9-8-12(16-10(9)2)13(15)14-11-6-4-3-5-7-11/h8,11H,3-7H2,1-2H3,(H,14,15) |
InChI Key |
AEYWVWYSBOHMLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NC2CCCCC2)C |
Origin of Product |
United States |
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